molecular formula C22H17N3O2 B8551927 1-trityl-1,2,4-triazole-3-carboxylic acid

1-trityl-1,2,4-triazole-3-carboxylic acid

Cat. No.: B8551927
M. Wt: 355.4 g/mol
InChI Key: KXRTUKKKBSPDRD-UHFFFAOYSA-N
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Description

1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a trityl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-trityl-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of β-acylamidrazones. A common method includes the thermal cyclization of these precursors at temperatures exceeding 140°C . Another approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The triazole ring allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives.

Mechanism of Action

The mechanism by which 1-trityl-1,2,4-triazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The triazole ring can interact with amino acids in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity.

Comparison with Similar Compounds

Uniqueness: 1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid is unique due to the presence of the trityl group, which imparts specific steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

1-trityl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C22H17N3O2/c26-21(27)20-23-16-25(24-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27)

InChI Key

KXRTUKKKBSPDRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By a method similar to that in Reference Example 15 and using, instead of ethyl 1H-1,2,4-triazol-3-ylacetate, methyl 1-(triphenylmethyl)-1H-1,2,4-triazole-3-carboxylate obtained in Reference Example 34, the title compound was obtained as a white powder (2.82 g, 98%).
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Synthesis routes and methods II

Procedure details

A mixture of 1-trityl-1H-[1,2,4]triazole-3-carboxylic acid methyl ester (500 mg, 1.35 mmol) in methanol at 25° C. was treated with a 1N aqueous sodium hydroxide solution (4.0 mL). The reaction was stirred at 25° C. for 24 h. At this time, the reaction mixture was poured into water (100 mL) and acidified with a 1N aqueous hydrochloric acid solution. This solution was extracted with ethyl acetate (2×150 mL). The organics were washed with a saturated aqueous sodium chloride solution (1×150 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo to afford 1-trityl-1H-[1,2,4]triazole-3-carboxylic acid (326 mg, 67%) as a white solid: 1H NMR (DMSO-d6, 300 MHz) δ 8.37 (s, 1H), 7.39 (m, 9H), 7.05 (m, 6H), 3.82 (s, 3H).
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